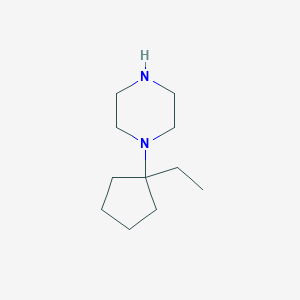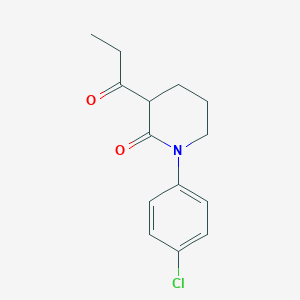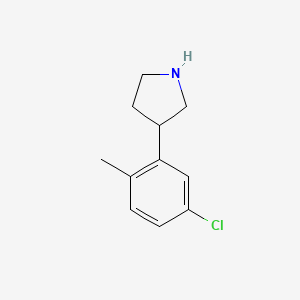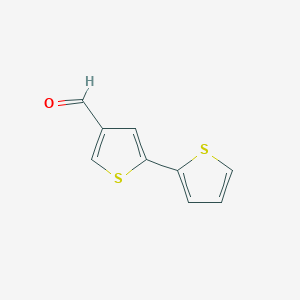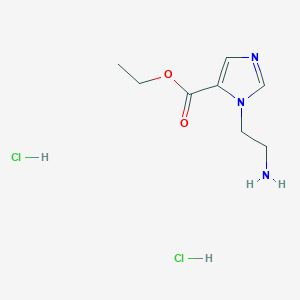
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.
科学的研究の応用
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Triethylenetetramine: Known for its use as a copper chelating agent in the treatment of Wilson’s disease.
Ethylenediamine: A simpler amine used in the synthesis of various pharmaceuticals and agrochemicals.
Diethylenetriamine: Used in epoxy curing and as a crosslinker in polymer chemistry.
Uniqueness
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and its potential biological activities. Its imidazole ring provides a scaffold for the development of various bioactive molecules, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H15Cl2N3O2 |
|---|---|
分子量 |
256.13 g/mol |
IUPAC名 |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H |
InChIキー |
PTTKFMNPBRAOKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CN1CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


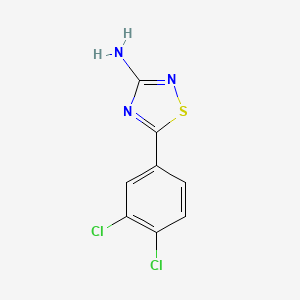

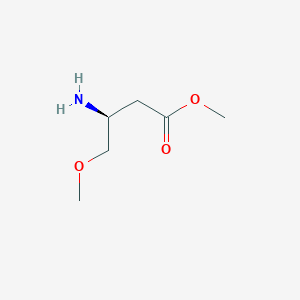
methanol](/img/structure/B13203319.png)
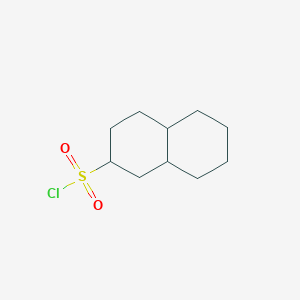
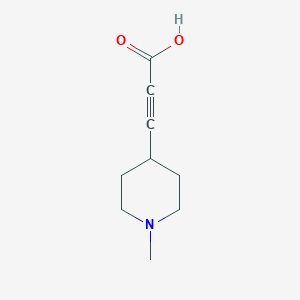
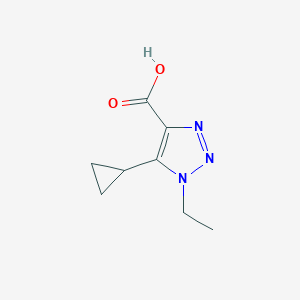

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
